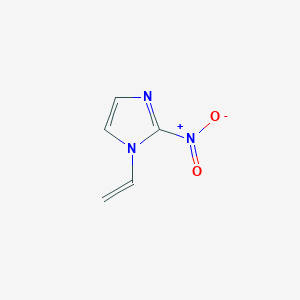

2-Nitro-1-vinyl-imidazole

Description

Significance of Nitroimidazole Scaffolds in Organic Synthesis

The nitroimidazole scaffold is a privileged structure in drug discovery and organic synthesis. nih.govmdpi.com The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the imidazole (B134444) ring and influences its biological activity. ontosight.ai This has led to the development of numerous drugs and clinical candidates for a wide range of diseases. nih.govresearchgate.net

The key attributes of the nitroimidazole scaffold in organic synthesis include:

Activation for Nucleophilic Substitution: The nitro group activates the imidazole ring, facilitating nucleophilic substitution reactions.

Diverse Functionalization: The imidazole ring can be functionalized at various positions, allowing for the synthesis of a wide array of derivatives. nih.govresearchgate.net

Bioisosteric Replacement: The nitroimidazole moiety can serve as a bioisostere for other functional groups, enabling the modulation of physicochemical and pharmacological properties of molecules.

The synthesis of functionalized nitroimidazoles often involves multi-step sequences, starting from simpler imidazole precursors. acs.org Common synthetic strategies include nitration of the imidazole ring, followed by alkylation or other modifications. acs.org

Role of 2-Nitro-1-vinyl-1H-imidazole as a Versatile Synthetic Intermediate

2-Nitro-1-vinyl-1H-imidazole stands out as a particularly useful synthetic intermediate due to the presence of the vinyl group. mdpi.comresearchgate.net This alkene functionality provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net

The vinyl group can participate in a range of reactions, including:

Cycloaddition Reactions: The double bond can act as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of new ring systems. sci-rad.comresearchgate.net For example, it can undergo [3+2] cycloaddition reactions with azomethine ylides to form pyrrolidine-containing structures. sci-rad.com

Coupling Reactions: The vinyl group is amenable to various cross-coupling reactions, such as the Heck reaction, enabling the formation of more complex molecular architectures. smolecule.com

Polymerization: The presence of the vinyl group allows for polymerization, opening avenues for the development of novel materials. smolecule.com

A notable synthesis of 2-nitro-1-vinyl-1H-imidazole involves the reaction of 2-nitroimidazole (B3424786) with 1,2-dibromoethane (B42909). mdpi.comresearchgate.net Optimization of reaction conditions, such as temperature and stoichiometry, allows for the selective formation of the vinyl derivative over the halogenated product. mdpi.comresearchgate.net

A 2022 study highlighted the potential of 2-nitro-1-vinyl-1H-imidazole as a building block in molecular hybridization strategies. mdpi.comresearchgate.netsmolecule.com This approach involves linking the 2-nitro-1-vinyl-1H-imidazole moiety to other bioactive molecules to create hybrid compounds with potentially enhanced or novel biological activities. mdpi.comresearchgate.net

Historical Context of Vinyl-Substituted Nitroimidazoles in Chemical Synthesis

The exploration of vinyl-substituted nitroimidazoles in chemical synthesis has a history rooted in the broader investigation of nitroimidazole derivatives for various applications. Early research in the 1970s focused on the synthesis and biological evaluation of various substituted 2-nitroimidazoles, including those with vinyl groups at different positions on the imidazole ring. nih.govacs.org

A 1977 study by Cavalleri et al. described the synthesis of several 2-nitro-1H-imidazoles with functionalized 5-vinyl chains. nih.gov This work demonstrated the interest in exploring how modifications to the vinyl substituent could influence the properties of the nitroimidazole core. nih.gov The synthesis of 5-methyl-2-nitro-1-vinyl-1H-imidazole was also reported in this study. nih.gov

The development of synthetic methodologies for vinyl-substituted imidazoles has continued to evolve. nuph.edu.ua While early methods often involved multi-step processes, more recent approaches have focused on developing more efficient and direct routes. smolecule.com These include direct vinylation of imidazole derivatives and one-pot synthesis methods. smolecule.com The interest in these compounds is driven by their potential as precursors for a wide range of more complex molecules with applications in medicinal chemistry and materials science. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

1-ethenyl-2-nitroimidazole |

InChI |

InChI=1S/C5H5N3O2/c1-2-7-4-3-6-5(7)8(9)10/h2-4H,1H2 |

InChI Key |

YNHVNUHODYWCSF-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=CN=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 1 Vinyl 1h Imidazole

Direct Synthesis Approaches

A direct and efficient methodology for the synthesis of 2-nitro-1-vinyl-1H-imidazole has been developed, offering a straightforward route to this important building block. mdpi.comresearchgate.net

The primary direct synthesis approach involves the reaction of 2-nitroimidazole (B3424786) with 1,2-dibromoethane (B42909). mdpi.comresearchgate.netresearchgate.net Initially, this reaction was explored with the objective of synthesizing the alkylating agent 1-(2-bromoethyl)-2-nitro-1H-imidazole. However, the formation of two products was observed at room temperature: the desired bromoethyl derivative and 2-nitro-1-vinyl-1H-imidazole. mdpi.comresearchgate.net This observation led to the development of a protocol that could selectively yield either the halogenated or the vinylic derivative by modifying the reaction conditions. mdpi.comresearchgate.net

To maximize the yield and conversion to the desired 2-nitro-1-vinyl-1H-imidazole, the reaction conditions were systematically optimized. mdpi.comresearchgate.net

Temperature was found to be a critical factor in determining the product distribution. While the reaction at room temperature produced a mixture of the bromoethyl and vinyl derivatives, heating the reaction mixture was found to favor the formation of the vinyl compound. mdpi.comresearchgate.net An optimized temperature of 70 °C was established to promote the synthesis of the vinyl derivative. mdpi.com

The stoichiometric ratio of the reactants, specifically the amount of 1,2-dibromoethane relative to 2-nitroimidazole, was also investigated to enhance the formation of the vinyl product. mdpi.comresearchgate.net The reaction was tested with varying molar equivalents of 1,2-dibromoethane. The highest conversion, reaching nearly 100%, and the best yield of 52% for the vinyl derivative were achieved when using 4.0 mmol equivalents of 1,2-dibromoethane. mdpi.com

Table 1: Effect of 1,2-Dibromoethane Stoichiometry on the Synthesis of 2-Nitro-1-vinyl-1H-imidazole

| Molar Equivalent of 1,2-Dibromoethane | Conversion to Vinyl Derivative | Yield of Vinyl Derivative |

| 3.0 | Not specified | Not specified |

| 4.0 | ~100% | 52% |

| >4.0 | Not specified | Not specified |

This interactive table summarizes the optimization of reactant stoichiometry.

During the synthesis of 2-nitro-1-vinyl-1H-imidazole, the formation of a by-product was observed, particularly when optimizing the reaction for the vinyl derivative. mdpi.com Analysis of the isolated product via LCMS identified the presence of 1,2-bis(2-nitro-1H-imidazol-1-yl)ethane in trace amounts. mdpi.comresearchgate.net

Optimization of Reaction Conditions for Vinyl Derivative Formation

Proposed Reaction Mechanisms in the Synthesis of 2-Nitro-1-vinyl-1H-imidazole

A proposed mechanism for the selective synthesis of 2-nitro-1-vinyl-1H-imidazole from 2-nitroimidazole and 1,2-dibromoethane involves a dual role of the 2-nitroimidazolide ion. mdpi.comresearchgate.net In this proposed pathway, one portion of the 2-nitroimidazolide ion acts as a nucleophile, attacking the 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) reaction to form a bromoalkylated intermediate. mdpi.comresearchgate.net Concurrently, another portion of the 2-nitroimidazolide ion functions as a base, inducing a bimolecular elimination (E2) type dehydrohalogenation of the bromoalkylated intermediate to yield the final product, 2-nitro-1-vinyl-1H-imidazole. mdpi.comresearchgate.net

Nucleophilic Attack by 2-Nitroimidazolide Ion

The synthesis is initiated by the reaction of 2-nitroimidazole with 1,2-dibromoethane. nuph.edu.ua In this process, a portion of the 2-nitroimidazolide ion, formed in the reaction, acts as a nucleophile. nuph.edu.uarsc.org This ion attacks the 1,2-dibromoethane molecule in a manner consistent with a second-order nucleophilic substitution (SN2) reaction. nuph.edu.uarsc.org

E2-Type Dehydrohalogenation in Intermediate Formation

Following the initial nucleophilic attack, a bromoalkylated intermediate is formed. nuph.edu.uarsc.org The remaining portion of the 2-nitroimidazolide ion then functions as a base, inducing an E2-type dehydrohalogenation of this intermediate. nuph.edu.uarsc.org This elimination step results in the formation of the vinyl group, yielding 2-nitro-1-vinyl-1H-imidazole. nuph.edu.ua An alternative reported synthesis involves the dehydrohalogenation of 1-(2-iodoethyl)-2-nitroimidazole (B8298012) using sodium methylate in methanol. nih.gov

Mechanistic Pathways for Selective Vinylation

The selective synthesis of 2-nitro-1-vinyl-1H-imidazole is achieved through careful control of the reaction conditions. The proposed mechanism suggests a dual role for the 2-nitroimidazolide ion, acting as both a nucleophile and a base. nuph.edu.uarsc.org Optimization of the protocol, particularly by heating the reaction to 70°C and adjusting the stoichiometric ratio of 1,2-dibromoethane to 2-nitroimidazole, enhances the yield and conversion to the desired vinyl derivative. nuph.edu.ua The highest conversion rate, approaching 100%, and a yield of 52% were achieved with a 4.0 mmol equivalent of 1,2-dibromoethane. nuph.edu.uarsc.org

| Parameter | Value |

|---|---|

| Temperature | 70 °C |

| Reactant Ratio (1,2-dibromoethane : 2-nitroimidazole) | 4.0 mmol equivalent |

| Conversion to Vinyl Derivative | ~100% |

| Yield | 52% |

General Methods for Alkenylimidazole Synthesis

The synthesis of alkenyl-substituted imidazoles can be broadly categorized into two main approaches: the formation of the imidazole (B134444) ring from functionalized alkenyl compounds and the introduction of an alkenyl moiety onto a pre-existing imidazole derivative. nuph.edu.ua

Imidazole Ring Formation Based on Functionalized Alkenyl Compounds

One of the fundamental approaches to synthesizing alkenylimidazoles involves constructing the imidazole ring itself using starting materials that already contain an alkenyl group. nuph.edu.ua This method allows for the direct incorporation of the vinyl or substituted vinyl group into the final heterocyclic structure.

Functionalization of Imidazole Derivatives with Alkenyl Moieties

The more prevalent approach involves the functionalization of existing imidazole rings with an alkenyl group. nuph.edu.ua This can be achieved through several methods:

Dehydration and Dehydrohalogenation: Similar to the synthesis of 2-nitro-1-vinyl-1H-imidazole, the elimination of water (dehydration) or a hydrogen halide (dehydrohalogenation) from a substituted ethyl-imidazole can generate the desired alkenyl group. nuph.edu.ua

Condensation Reactions: The reaction of methylimidazoles with carbonyl compounds is a common method for introducing an alkenyl moiety. nuph.edu.ua

Reactions of Formylimidazoles: Imidazole aldehydes (formylimidazoles) can react with compounds containing an activated methylene (B1212753) group or with phosphorus ylides (in Wittig-type reactions) to form alkenylimidazoles. nuph.edu.ua

Condensation Reactions in Alkenylimidazole Synthesis

Condensation reactions are a key tool in the synthesis of alkenylimidazoles. nuph.edu.ua These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. ijrpr.com For instance, the condensation of methylimidazoles with various carbonyl compounds provides a direct route to introduce a C=C double bond attached to the imidazole ring. nuph.edu.ua Another example is the reaction of formylimidazoles with compounds that possess an activated methylene group, which also proceeds via a condensation mechanism to yield an alkenylimidazole. nuph.edu.ua

| Approach | Description | Examples of Reactions |

|---|---|---|

| Imidazole Ring Formation | Building the imidazole ring from precursors already containing an alkenyl group. | Cyclization of functionalized alkenyl compounds. |

| Functionalization of Imidazole Ring | Introducing an alkenyl group onto a pre-formed imidazole ring. | Condensation of methylimidazoles with carbonyls, Wittig reaction with formylimidazoles, Dehydration/Dehydrohalogenation. |

Dehydration and Dehydrohalogenation Routes to Alkenylimidazoles

The introduction of a vinyl group onto an imidazole ring, particularly at a nitrogen atom, can be effectively achieved through elimination reactions, such as dehydrohalogenation. This strategy involves the formation of a haloalkyl-substituted imidazole intermediate, which subsequently eliminates a hydrogen halide to create the desired carbon-carbon double bond.

A direct application of this method is seen in the synthesis of 2-Nitro-1-vinyl-1H-imidazole. mdpi.com In one approach, the reaction begins with the alkylation of 2-nitroimidazole with an excess of 1,2-dibromoethane. This step forms the intermediate 1-(2-bromoethyl)-2-nitro-1H-imidazole. The subsequent elimination of hydrogen bromide from this intermediate yields 2-nitro-1-vinyl-1H-imidazole. mdpi.com A similar synthesis involves boiling 1-(2-iodoethyl)-2-nitroimidazole with sodium methylate in methanol. prepchem.com The sodium methylate acts as a base, promoting the elimination of hydrogen iodide to form the final vinyl product. prepchem.com After workup and recrystallization, 2-nitro-1-vinyl-imidazole is obtained. prepchem.com

This two-step sequence—alkylation followed by dehydrohalogenation—represents a classical and effective route for the formation of N-alkenylimidazoles. The choice of halogen (bromo- or iodo-) and the base can be optimized to improve reaction yields and rates.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Source |

| 2-nitroimidazole | 1,2-dibromoethane | Room Temperature | 2-nitro-1-vinyl-1H-imidazole | 52% | mdpi.comresearchgate.net |

| 1-(2-iodoethyl)-2-nitroimidazole | Sodium methylate | Reflux in methanol | 2-nitro-1-vinyl-1H-imidazole | Not specified | prepchem.com |

Contemporary Advances in Imidazole Synthesis Relevant to 2-Nitro-1-vinyl-1H-imidazole

The broader field of imidazole synthesis has seen significant progress, with the development of novel methods that offer greater control over substitution patterns (regiocontrol), diverse strategies for ring formation, and a wide array of catalytic systems. rsc.org These advances are relevant to the synthesis of specifically substituted molecules like 2-Nitro-1-vinyl-1H-imidazole, as they provide a toolbox for constructing the core heterocycle with desired functionalities.

Regiocontrolled Synthesis Strategies for Substituted Imidazoles

The development of methods for the regiocontrolled synthesis of substituted imidazoles is of critical importance due to the diverse applications of these heterocycles. rsc.orgrsc.org Achieving specific substitution patterns, such as in 2-Nitro-1-vinyl-1H-imidazole, requires precise control over the reaction pathways.

One key aspect is the N-alkylation of the imidazole ring. Studies on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole have demonstrated that total regioselectivity for alkylation at the N1 position can be achieved by carefully selecting the base, solvent, and alkylating agent. derpharmachemica.com Such regioselective control is fundamental for introducing the vinyl group, or a precursor like a 2-haloethyl group, onto the desired nitrogen atom of the 2-nitroimidazole core.

Modern protocols often achieve regioselectivity through multi-step sequences or one-pot reactions where the order of bond formation is carefully orchestrated. For instance, the van Leusen imidazole synthesis, a three-component reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC), allows for the regioselective preparation of 1,4- and 1,5-disubstituted imidazoles. mdpi.com

Bond Construction Protocols for Imidazole Ring Formation

The synthesis of the imidazole core can be approached by forming different numbers of bonds in the key cyclization step. A recent review highlights methodologies based on the specific bonds constructed during ring formation. rsc.org

Formation of Three Bonds: Copper-catalyzed reactions of imidamides with carboxylic acids can form imidazoles that are regioselectively substituted at the C-2 and C-4 positions. rsc.org

Formation of Four Bonds: The traditional Debus-Radziszewski synthesis involves a multi-component reaction between a 1,2-dicarbonyl (e.g., glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849) to form the imidazole ring in a single step. nih.govwikipedia.org This approach can be adapted to produce a variety of substituted imidazoles. For example, sonication of an aldehyde, a 1,2-diketone, and an amine donor in the presence of an aqueous ionic liquid can afford tri- and tetra-substituted imidazoles in excellent yields. rsc.org

[3+2] Cycloaddition Reactions: These protocols combine a three-atom component with a two-atom component to form the five-membered ring. Zinc(II) chloride has been used to catalyze the [3+2] cycloaddition of benzimidates and 2H-azirines to yield multisubstituted imidazoles. organic-chemistry.org

Metal-Catalyzed and Metal-Free Synthetic Methodologies

Modern imidazole synthesis employs a wide range of both metal-catalyzed and metal-free approaches, each with distinct advantages.

Metal-Catalyzed Methodologies Transition-metal catalysis has significantly expanded the scope of imidazole synthesis. researchgate.net Various metals have been employed to facilitate efficient and selective reactions:

Copper (Cu): Copper catalysts are widely used. For example, a copper-catalyzed one-pot synthesis from arylacetic acids, N-arylbenzamidines, and nitroalkanes involves the simultaneous activation of C-H and N-H bonds. organic-chemistry.org Copper iodide (CuI) has been used to catalyze the N-arylation of imidazole with iodobenzene. nih.gov

Ruthenium (Ru): Diruthenium(II) catalysts have been used in "borrowing hydrogen" processes, such as the reaction between a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) under aerobic conditions, to produce regioselectively substituted NH-imidazoles. rsc.org

Palladium (Pd): Palladium catalysis can be used for decarboxylative addition and cyclization sequences. For instance, reacting carboxylic acids with N-cyanomethylacetamides provides a novel method for assembling multiply substituted imidazoles. acs.org

Other Metals: Gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides organic-chemistry.org, rhodium(II)-catalyzed reactions of sulfonyl triazoles with nitriles organic-chemistry.org, and chromium oxide (Cr2O3) nanoparticle-catalyzed reactions under microwave irradiation have also been reported. researchgate.net

| Catalyst | Reactant Types | Key Features |

| Copper (Cu) | Arylacetic acids, amidines, nitroalkanes | C-H and N-H bond activation organic-chemistry.org |

| Ruthenium (Ru) | Benzylic alcohols, diketones, NH4OAc | "Borrowing hydrogen" process, aerobic conditions rsc.org |

| Palladium (Pd) | Carboxylic acids, aliphatic nitriles | Decarboxylative addition/cyclization sequence acs.org |

| Gold (Au) | 1,2,4-oxadiazoles, ynamides | Atom-economical [3+2] annulation organic-chemistry.org |

| Chromium (Cr) | Aldehydes, benzil, NH4OAc | Nanoparticle catalysis, microwave-assisted researchgate.net |

Metal-Free Synthetic Methodologies Driven by cost-effectiveness and environmental concerns, metal-free synthesis has become an active area of research. researchgate.net These methods often rely on acid or base promotion, or proceed under thermal or aerobic conditions.

Acid-Promoted Reactions: An expedient route for constructing tri- and tetrasubstituted imidazoles involves an acid-promoted multicomponent reaction. acs.org Similarly, p-toluenesulfonic acid (PTSA) has been shown to be an inexpensive and effective catalyst for the one-pot synthesis of substituted imidazoles. isca.me

Base-Mediated Reactions: A straightforward, transition-metal-free method for preparing 2,4,5-trisubstituted imidazoles involves the base-promoted, deaminative coupling of benzylamines with nitriles. rsc.org

Aerobic Oxidation: A metal-free, one-pot method has been established for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls under aerobic conditions, using a catalytic amount of acetic acid. nih.govrsc.org

Multicomponent Reactions Employing Vinyl Azides as Imidazole Precursors

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. acs.org Vinyl azides have emerged as versatile building blocks in MCRs for the synthesis of nitrogen-containing heterocycles. acs.org

A notable example is the Brønsted acid-catalyzed MCR of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. acs.org This reaction proceeds under metal-free conditions and offers high functional group compatibility. acs.org The proposed mechanism involves the in-situ formation of an imine from the aldehyde and amine, which then reacts with a 2H-azirine generated from the vinyl azide. acs.org A similar reaction catalyzed by benzoic acid also provides an efficient, metal-free route to 1,2,5-trisubstituted imidazoles. organic-chemistry.org

Furthermore, a catalyst-free [3+2] cyclization of vinyl azides with amidines has been developed for the selective synthesis of 2,4-disubstituted-1H-imidazoles. acs.org This transformation occurs under mild conditions, with electron-donating and electron-withdrawing substituents being well-tolerated on the benzamidine (B55565) reactant. acs.org

Chemical Reactivity and Transformation Pathways of 2 Nitro 1 Vinyl 1h Imidazole

Reactivity of the Vinyl Moiety

The vinyl group (ethenyl group) attached to the nitrogen atom of the imidazole (B134444) ring is a key site of chemical reactivity. Its carbon-carbon double bond is susceptible to a variety of addition and transformation reactions, enabling its use as a chemical handle for molecular modification and hybridization.

Cyclocondensation Reactions Involving the Alkenyl Group

While the vinyl group is theoretically capable of participating in cyclocondensation reactions, such as the Diels-Alder reaction, specific examples involving 2-Nitro-1-vinyl-1H-imidazole are not extensively documented in the literature. In such a reaction, the vinyl group would act as a dienophile, reacting with a conjugated diene to form a new six-membered ring. However, the electron-withdrawing nature of the adjacent 2-nitroimidazole (B3424786) ring reduces the electron density of the vinyl double bond, which can affect its reactivity as a dienophile. Studies on similar heterocyclic systems, like 4-vinylimidazoles, have shown they can undergo Diels-Alder reactions, suggesting this pathway is plausible under appropriate conditions nih.gov. Theoretical studies have also explored using imidazole-based dienes in Diels-Alder reactions to create energetic compounds rsc.org.

Heterocyclofunctionalization Processes

Heterocyclofunctionalization refers to processes where the vinyl group is incorporated into a new heterocyclic ring system. This can occur through multi-step syntheses or cycloaddition reactions. For instance, vinyl azides are known versatile precursors for synthesizing a variety of nitrogen-containing heterocycles, including imidazoles, through cyclization pathways nih.govacs.org. Although direct heterocyclofunctionalization of 2-Nitro-1-vinyl-1H-imidazole is not a primary focus in existing research, its structure suggests potential for such transformations, for example, in 1,3-dipolar cycloadditions where the vinyl group acts as the dipolarophile.

Oxidation and Reduction Reactions at the Alkenyl Position

The double bond of the vinyl group can undergo both oxidation and reduction, providing pathways to new functional groups.

Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent (Example) | Product | Description |

|---|---|---|---|

| Oxidation | Peroxy acids (e.g., m-CPBA) | 2-Nitro-1-(oxiran-2-yl)-1H-imidazole | The double bond is converted into an epoxide, a reactive intermediate for further synthesis. |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Nitro-1H-imidazole | Under harsh conditions, oxidative cleavage can remove the vinyl group entirely. |

| Reduction | Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C) | 1-Ethyl-2-nitro-1H-imidazole | The vinyl double bond is saturated to form an ethyl group. |

Oxidation : The vinyl group can be oxidized to form an epoxide (oxirane) using reagents like peroxy acids. This epoxide ring is a valuable synthetic intermediate. More aggressive oxidation, for instance with potassium permanganate, could lead to the cleavage of the double bond, potentially removing the vinyl group altogether and reverting to 2-nitroimidazole.

Reduction : The most straightforward reduction of the vinyl group is its conversion to an ethyl group through catalytic hydrogenation. This process saturates the double bond, altering the molecule's steric and electronic properties while leaving the nitroimidazole core intact.

Carbon-Carbon Coupling Reactions

The vinyl group of 2-Nitro-1-vinyl-1H-imidazole is particularly valuable as a substrate for carbon-carbon bond-forming reactions. This capability allows it to serve as a key building block in molecular hybridization strategies, where it links the nitroimidazole core to other bioactive molecules mdpi.comresearchgate.net. Research highlights its potential for creating new antichagasic drugs through such coupling reactions mdpi.comresearchgate.net.

Transition-metal-catalyzed cross-coupling reactions are the primary methods for these transformations.

Examples of Potential C-C Coupling Reactions

| Reaction Name | Coupling Partner (Example) | Catalyst (Example) | Resulting Linkage |

|---|---|---|---|

| Heck Reaction | Aryl halide | Palladium(II) acetate (B1210297) | A new C-C bond forms between the vinyl group and the aryl group. |

| Suzuki Reaction | Arylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Couples the vinyl group with an aryl group. |

| Sonogashira Reaction | Terminal alkyne | Palladium and Copper(I) catalysts | Creates a conjugated enyne system by linking the vinyl group to an alkyne. |

These reactions underscore the utility of 2-Nitro-1-vinyl-1H-imidazole as a versatile scaffold for medicinal chemistry, enabling the synthesis of complex molecules with potentially enhanced biological activity mdpi.comresearchgate.net.

Reactivity of the Nitro Group

Electron-Withdrawing Effects on Molecular Reactivity

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the imidazole ring through the sigma bonds.

Resonance Effect : The nitro group can delocalize electron density from the ring through resonance, further decreasing the electron density on the imidazole core.

This strong electron-withdrawing character has several significant consequences for the molecule's reactivity:

Reduced Nucleophilicity of the Vinyl Group : By pulling electron density away from the entire molecule, the nitro group makes the double bond of the vinyl group less electron-rich and therefore less nucleophilic. This can slow down reactions that require the vinyl group to act as a nucleophile, such as certain electrophilic additions.

Deactivation of the Imidazole Ring : The electron density of the imidazole ring is significantly lowered, which deactivates it towards electrophilic aromatic substitution.

Activation for Reduction : The nitro group itself is a primary site of reactivity, particularly for reduction. In biological systems, especially under anaerobic or hypoxic conditions, the nitro group can be enzymatically reduced to form reactive radical intermediates nih.govnih.gov. These intermediates are often responsible for the biological activity of nitroimidazole-based drugs nih.gov.

The presence of the nitro group is a defining feature of the molecule's chemical personality, rendering it a useful pharmacophore while also modulating the reactivity of the attached vinyl group nih.govresearchgate.net.

Chemical Reduction Pathways of the Nitro Group

The nitro group is a critical functional moiety in 2-nitro-1-vinyl-1H-imidazole, and its reduction to an amino group represents a key transformation, yielding the corresponding 2-amino-1-vinyl-1H-imidazole. This product serves as a valuable intermediate for further synthetic modifications. The reduction of nitroarenes is a well-established process in organic chemistry, with numerous methods available that offer varying degrees of selectivity and functional group tolerance. organic-chemistry.org

Commonly employed methods for the reduction of aromatic nitro groups, which are applicable to 2-nitro-1-vinyl-1H-imidazole, include:

Catalytic Hydrogenation: This is one of the most efficient methods, typically utilizing a metal catalyst such as Palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. organic-chemistry.org This method is often clean and high-yielding. A variation of this is transfer hydrogenation, which uses a hydrogen donor like hydrazine or triethylsilane in place of hydrogen gas. organic-chemistry.org

Metal-Free Reductions: Recent advancements have led to metal-free reduction techniques. One such method involves the use of tetrahydroxydiboron in water, providing a milder and more environmentally benign alternative. organic-chemistry.org

Other Reducing Agents: A wide array of other reagents can effect this transformation. For instance, systems like potassium borohydride (KBH₄) in combination with iodine (I₂) have been shown to reduce nitroarenes effectively. organic-chemistry.org

The choice of reduction method would depend on the desired selectivity, especially concerning the preservation of the vinyl group, which can be susceptible to reduction under certain catalytic hydrogenation conditions.

Table 1: Selected Methods for Nitro Group Reduction

| Method | Typical Reagents | Key Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction. Potential for vinyl group reduction. |

| Transfer Hydrogenation | Triethylsilane, Pd/C | Avoids the use of hydrogen gas; offers good selectivity. organic-chemistry.org |

| Metal-Free Reduction | Tetrahydroxydiboron, H₂O | Mild conditions, good functional group tolerance. organic-chemistry.org |

| In-situ Reductant Generation | KBH₄, I₂ | Effective for a wide range of nitroarenes, including challenging substrates. organic-chemistry.org |

Reactivity of the Imidazole Ring

The imidazole core of 2-nitro-1-vinyl-1H-imidazole possesses a unique electronic profile that governs its reactivity towards various reagents.

Susceptibility to Electrophilic and Nucleophilic Attack

The imidazole ring's reactivity is heavily influenced by the substituents attached to it. The 2-nitro group is strongly electron-withdrawing, which significantly deactivates the imidazole ring towards electrophilic aromatic substitution. Conversely, the nitrogen atoms of the imidazole ring can exhibit nucleophilic character.

In the synthesis of 2-nitro-1-vinyl-1H-imidazole from 2-nitroimidazole, the deprotonated 2-nitroimidazolide ion acts as a nucleophile. mdpi.comresearchgate.net This anion attacks an electrophilic substrate, such as 1,2-dibromoethane (B42909), in an Sₙ2 fashion to form an N-alkylated intermediate. mdpi.comresearchgate.net This demonstrates the nucleophilic potential of the ring nitrogen.

Modification of the Imidazole Core in Advanced Synthesis

While functionalization of a pre-existing 2-nitro-1-vinyl-1H-imidazole is possible, many advanced synthetic strategies involve the construction of the substituted imidazole ring from acyclic precursors. This approach allows for precise control over the substitution pattern. Modern synthetic methods provide access to a wide variety of substituted imidazoles. researchgate.netrsc.org

For example, multi-component reactions are often employed to build the imidazole core. The classic Debus-Radziszewski-Japp reaction and its variations can synthesize 1,2,4,5-tetrasubstituted imidazoles from components like dicarbonyl compounds, aldehydes, and amines. researchgate.net Other contemporary methods might involve the reaction of imidamides with carboxylic acids or the cycloaddition of fragments containing the requisite C-N bonds to form the heterocyclic ring. rsc.org These strategies allow for the introduction of the nitro group and the N-substituent (or a precursor to the vinyl group) in a regiocontrolled manner, highlighting the versatility of imidazole synthesis. rsc.org

Functional Group Compatibility in Synthetic Transformations

A key aspect of using 2-nitro-1-vinyl-1H-imidazole as a synthetic building block is the compatibility of its functional groups with various reaction conditions. The vinyl group at the N1 position is particularly significant as it provides a handle for further molecular elaboration.

The presence of the alkene moiety enables the molecule to be linked to other bioactive structures through well-known carbon-carbon bond-forming reactions. mdpi.comresearchgate.net This makes 2-nitro-1-vinyl-1H-imidazole a valuable component for molecular hybridization strategies in drug design. mdpi.comresearchgate.net The vinyl group is amenable to a range of coupling reactions, such as:

Heck Reaction: Coupling with aryl or vinyl halides.

Suzuki Coupling: Reaction with organoboron compounds.

Metathesis Reactions: Cross-metathesis with other alkenes.

The nitroimidazole core is generally robust and compatible with many of these coupling conditions. However, care must be taken to select catalysts and conditions that will not lead to the undesired reduction of the nitro group or polymerization of the vinyl group. The selective modification of the vinyl group while preserving the nitro functionality is a testament to the molecule's synthetic utility.

Table 2: Functional Group Compatibility Overview

| Functional Group | Compatible Reactions | Potentially Incompatible Reactions |

|---|---|---|

| N-Vinyl Group | Palladium-catalyzed cross-coupling (e.g., Heck, Suzuki), Metathesis, Hydroformylation | Harsh acidic conditions, Strong reducing agents (e.g., H₂/Pd) |

| C-Nitro Group | Most cross-coupling conditions, Mild oxidations | Strong reducing conditions (e.g., catalytic hydrogenation, metal/acid reductions) |

| Imidazole Ring | Stable to a wide range of conditions, including many coupling reactions | Strong electrophiles (may react at N3), Certain strong bases |

Advanced Spectroscopic Characterization Techniques in Research on 2 Nitro 1 Vinyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Nitro-1-vinyl-1H-imidazole, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment. mdpi.com

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the analysis of 2-Nitro-1-vinyl-1H-imidazole, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton. mdpi.com

The spectrum displays signals corresponding to the two protons on the imidazole (B134444) ring and the three protons of the vinyl group. A characteristic signal appears as a doublet of doublets at 7.63 ppm, which is attributed to the proton on the vinyl group that is adjacent to the imidazole ring. mdpi.com The two protons on the imidazole ring itself appear as singlets at 7.36 ppm and 7.20 ppm. The remaining two protons of the vinyl group are observed as distinct doublet of doublets at 5.50 ppm and 5.31 ppm. mdpi.com The specific splitting patterns (doublet of doublets) and coupling constants (J values) are crucial for confirming the connectivity of the vinyl protons. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for 2-Nitro-1-vinyl-1H-imidazole in CDCl₃

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 7.63 | dd | 15.4, 8.5 | 1H | Vinyl CH |

| 7.36 | s | - | 1H | Imidazole CH |

| 7.20 | s | - | 1H | Imidazole CH |

| 5.50 | dd | 15.4, 0.9 | 1H | Vinyl CH₂ |

| 5.31 | dd | 8.5, 0.9 | 1H | Vinyl CH₂ |

To map the carbon framework of the molecule, ¹³C NMR spectroscopy is employed. This technique detects the ¹³C isotope, providing a signal for each unique carbon atom in the structure. The spectrum for 2-Nitro-1-vinyl-1H-imidazole shows four distinct signals in the aromatic and olefinic regions, corresponding to the carbons of the imidazole ring and the vinyl group. mdpi.com

The observed chemical shifts are found at δ 130.45, 129.23, 122.41, and 109.71 ppm. mdpi.com These values are consistent with the expected electronic environments of the sp²-hybridized carbons in the heterocyclic ring and the vinyl substituent. The carbon atom attached to the electron-withdrawing nitro group is typically shifted further downfield, although its signal may sometimes be broadened or have a lower intensity due to the influence of the adjacent quadrupolar nitrogen nucleus.

Table 2: ¹³C NMR Spectroscopic Data for 2-Nitro-1-vinyl-1H-imidazole in CDCl₃

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 130.45 | Vinyl/Imidazole Carbon |

| 129.23 | Vinyl/Imidazole Carbon |

| 122.41 | Vinyl/Imidazole Carbon |

| 109.71 | Vinyl/Imidazole Carbon |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-Nitro-1-vinyl-1H-imidazole provides clear evidence for the vinyl group. A key diagnostic absorption band is observed around 1635 cm⁻¹, which corresponds to the C=C stretching vibration of the alkene. mdpi.com Additional bands related to the vinyl C-H bonds, such as stretching and bending vibrations, further confirm its presence. For instance, a band at 962 cm⁻¹ is characteristic of the out-of-plane C-H bending of a trans-alkene. mdpi.com

The nitro (NO₂) functional group has very strong and characteristic absorption bands in the IR spectrum, making it readily identifiable. In the spectrum of 2-Nitro-1-vinyl-1H-imidazole, two prominent bands are diagnostic for the nitro group. The band appearing at 1527 cm⁻¹ is assigned to the asymmetric stretching vibration of the N-O bond, while the band at 1348 cm⁻¹ corresponds to the symmetric stretching vibration. mdpi.com The presence of these two strong absorptions provides definitive confirmation of the nitro functionality within the molecular structure.

Table 3: Key IR Absorption Bands for 2-Nitro-1-vinyl-1H-imidazole

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3155, 3128 | C-H stretching (aromatic/vinyl) |

| 1635 | C=C stretching (vinyl) |

| 1527 | Asymmetric NO₂ stretching |

| 1348 | Symmetric NO₂ stretching |

| 962 | C-H out-of-plane bending (vinyl) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For 2-Nitro-1-vinyl-1H-imidazole, low-resolution mass spectrometry (LRMS) using a soft ionization technique like electrospray ionization (ESI) confirms the molecular mass. mdpi.com

The analysis typically shows a prominent signal for the protonated molecule, [M+H]⁺. For 2-Nitro-1-vinyl-1H-imidazole (molecular formula C₅H₅N₃O₂), the expected monoisotopic mass is approximately 139.04 Da. Experimental results show a peak at an m/z of 140.0, which corresponds to the calculated mass of the protonated species, C₅H₆N₃O₂⁺. mdpi.com This finding corroborates the molecular formula and confirms that the desired compound was synthesized with the correct molecular weight. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of 2-Nitro-1-vinyl-1H-imidazole.

Reversed-phase HPLC (RP-HPLC) is effectively utilized to determine the purity of the final synthesized 2-Nitro-1-vinyl-1H-imidazole. This method separates the target compound from any remaining starting materials, by-products, or impurities. Published research indicates that the purity of the synthesized product was determined to be greater than 93% using this technique, demonstrating the effectiveness of the synthetic and purification protocols mdpi.com. The validation of an HPLC method is critical and involves assessing parameters such as selectivity, accuracy, linearity, and precision to ensure it is suitable for its intended purpose iaea.org.

HPLC is also a powerful tool for monitoring the progress of the synthesis of 2-Nitro-1-vinyl-1H-imidazole. By taking aliquots from the reaction mixture at various time points and analyzing them via HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature and stoichiometry to maximize yield and conversion mdpi.comresearchgate.net. For example, during the synthesis of 2-Nitro-1-vinyl-1H-imidazole, LC-MS analysis was used to identify the formation of a by-product, 1,2-bis(2-nitro-1H-imidazol-1-yl)ethane, in trace amounts mdpi.comresearchgate.net. Furthermore, HPLC can be employed for kinetic studies to determine reaction rates and mechanisms, as it allows for the quantitative characterization of the mixture over time bridgewater.eduresearchgate.net.

X-ray Crystallography for Absolute Structure Determination of Derivatives

For derivatives of 2-Nitro-1-vinyl-1H-imidazole that are chiral, X-ray crystallography is the definitive method for determining the absolute three-dimensional structure nih.govthieme-connect.de. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined thieme-connect.de.

This method is particularly powerful for non-empirical determination of absolute configuration nih.gov. By analyzing the anomalous scattering of X-rays, particularly by heavier atoms, the true chirality of the molecule can be established, which is crucial for understanding its biological activity and interaction with other chiral molecules nih.govresearchgate.net. The Flack parameter, derived from the crystallographic data, serves as a key indicator to confirm the correct enantiomer has been modeled researchgate.net.

Other Advanced Spectroscopic Methods Applied to Related Compounds

In addition to the techniques above, a variety of other spectroscopic methods are essential for a full characterization of 2-Nitro-1-vinyl-1H-imidazole and related compounds.

| Spectroscopic Method | Information Obtained | Application to (Related) Compounds |

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework of the molecule. | Used to confirm the structure of 2-Nitro-1-vinyl-1H-imidazole mdpi.com. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies. | Used to confirm the structure of 2-Nitro-1-vinyl-1H-imidazole mdpi.com. |

| Density Functional Theory (DFT) | Computational method to predict spectroscopic properties. | Used to calculate vibrational IR and Raman properties, and NMR shielding tensors for other 2-nitroimidazole (B3424786) derivatives like FMISO and FAZA nih.govresearchgate.net. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule. | Time-dependent DFT computations can reveal insights into the excited states and predict UV-Vis spectra for related compounds nih.govresearchgate.net. |

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy were used to provide fundamental structural confirmation of 2-Nitro-1-vinyl-1H-imidazole mdpi.com. Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), have been applied to investigate the properties of related 2-nitroimidazole-based radiopharmaceuticals like FMISO, FAZA, and FETA nih.govresearchgate.netmdpi.com. These computational studies can predict structural parameters and spectroscopic properties, including vibrational IR and Raman spectra, as well as NMR shielding tensors, which can then be correlated with experimental findings nih.govresearchgate.net.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The structure of 2-nitro-1-vinyl-1H-imidazole contains several chromophores: the imidazole ring, the vinyl group (-CH=CH₂), and the nitro group (-NO₂). The conjugation between the imidazole ring and the vinyl group, as well as the presence of the electron-withdrawing nitro group, creates an extended π-electron system. This system is expected to give rise to intense π → π* (pi to pi antibonding) transitions. Additionally, the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group possess non-bonding electrons (n-electrons), which can undergo lower energy n → π* (non-bonding to pi antibonding) transitions.

While the theoretical framework suggests these electronic transitions, specific experimental data detailing the maximum absorption wavelengths (λmax) for 2-nitro-1-vinyl-1H-imidazole are not extensively reported in the surveyed scientific literature. A comprehensive UV-Vis analysis would be required to determine the precise λmax values and molar absorptivity coefficients (ε), which would offer empirical insight into the molecule's electronic structure.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and chemical bonds. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the energy of the molecule's specific vibrational modes.

While a dedicated Raman spectrum for 2-nitro-1-vinyl-1H-imidazole is not available in the reviewed literature, the vibrational modes can be inferred from its infrared (IR) spectrum, as IR and Raman spectroscopy are complementary techniques that probe the same fundamental molecular vibrations. A 2022 study on the synthesis and characterization of 2-nitro-1-vinyl-1H-imidazole reported its key IR absorption bands mdpi.com. These vibrational frequencies can be assigned to specific molecular motions within the compound, which are expected to be Raman active.

The most characteristic vibrational modes for 2-nitro-1-vinyl-1H-imidazole are associated with the nitro, vinyl, and imidazole functional groups. The nitro group (NO₂) typically displays strong, distinct bands for its symmetric and asymmetric stretching vibrations. The vinyl group (C=C) has a characteristic stretching vibration, and the imidazole ring has several unique "ring breathing" and stretching modes.

The table below presents the assignment of the principal vibrational modes based on published IR data, which provides a strong basis for understanding the expected Raman shifts mdpi.com.

| Vibrational Frequency (cm⁻¹) | Assigned Vibrational Mode | Functional Group |

|---|---|---|

| 3155, 3128 | C-H Stretch | Imidazole Ring / Vinyl Group |

| 1635 | C=C Stretch | Vinyl Group |

| 1527 | Asymmetric NO₂ Stretch | Nitro Group |

| 1348 | Symmetric NO₂ Stretch | Nitro Group |

| 1265 | C-N Stretch | Imidazole Ring |

| 962 | =C-H Out-of-Plane Bend | Vinyl Group |

| 835, 800 | C-H Out-of-Plane Bend / Ring Mode | Imidazole Ring |

A detailed experimental Raman analysis would be necessary to confirm the precise wavenumbers and intensities of these modes and to identify any vibrations that are uniquely Raman active due to the molecule's symmetry and polarizability changes.

Theoretical and Computational Chemistry Investigations of 2 Nitro 1 Vinyl 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-nitro-1-vinyl-1H-imidazole, DFT studies are instrumental in elucidating its fundamental chemical characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-nitro-1-vinyl-1H-imidazole molecule. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and reactivity.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For nitroimidazole derivatives, the 2-nitroimidazole (B3424786) moiety largely dictates the spectroscopic properties of the molecule mdpi.com.

Illustrative Data on Predicted Molecular Geometry:

| Parameter | Predicted Value |

|---|---|

| N1-C2 Bond Length (Å) | ~1.38 |

| C2-N3 Bond Length (Å) | ~1.33 |

| C2-N(O2) Bond Length (Å) | ~1.45 |

| N1-C5 Bond Length (Å) | ~1.37 |

| C4-C5 Bond Length (Å) | ~1.36 |

| N1-C(vinyl) Bond Length (Å) | ~1.42 |

| N1-C2-N3 Bond Angle (°) | ~110 |

| C2-N3-C4 Bond Angle (°) | ~107 |

Conceptual DFT provides a framework to quantify the electrophilic and nucleophilic nature of a molecule. The global electrophilicity index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment researchgate.net. A higher ω value indicates a stronger electrophile. Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons.

These indices are calculated from the energies of the HOMO and LUMO and the chemical potential (μ) and hardness (η) of the molecule. For 2-nitro-1-vinyl-1H-imidazole, the electron-withdrawing nitro group is expected to confer a significant electrophilic character to the molecule. These calculations are vital for predicting its reactivity in polar chemical reactions researchgate.netresearchgate.net.

Illustrative Global Reactivity Descriptors:

| Descriptor | Definition | Illustrative Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| Ionization Potential (I) | -E_HOMO | 7.5 |

| Electron Affinity (A) | -E_LUMO | 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Electrophilicity Index (ω) | (I + A)^2 / (8 * η) | 5.0 |

Note: These values are for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Fukui functions are used within DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for a radical attack.

For 2-nitro-1-vinyl-1H-imidazole, Fukui analysis would likely indicate that the carbon atoms of the imidazole (B134444) ring and the vinyl group are susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitro group. This analysis is crucial for predicting the regioselectivity of its reactions researchgate.net.

Computational chemistry plays a vital role in elucidating reaction mechanisms. For the synthesis of 2-nitro-1-vinyl-1H-imidazole, DFT can be used to model the entire reaction pathway, for instance, the reaction of 2-nitroimidazole with 1,2-dibromoethane (B42909) researchgate.netmdpi.com.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their energies. The activation energy barrier determined from these calculations provides insight into the reaction kinetics. Such models can help optimize reaction conditions to improve yield and selectivity by exploring alternative pathways and identifying key intermediates researchgate.netresearchgate.net. Computational studies on the oxidation of imidazole by radicals like •OH and NO3• also provide a framework for understanding potential reaction pathways in different chemical environments acs.org.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions that contribute to the stability of a molecule. It examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals nih.gov.

In 2-nitro-1-vinyl-1H-imidazole, NBO analysis would reveal stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen atoms of the imidazole ring into the π* orbitals of the nitro group and the vinyl group. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). These delocalizations are key to understanding the electronic structure and stability of the molecule malayajournal.orgacadpubl.eu.

Example of NBO Analysis Data:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π(C2-N(O2)) | ~25 |

| π(C4-C5) | π(C2-N3) | ~20 |

| LP(1) N1 | π*(C(vinyl)-C(vinyl)) | ~15 |

Note: This table provides an example of the kind of stabilization energies that would be calculated for 2-nitro-1-vinyl-1H-imidazole based on studies of similar imidazole derivatives.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a single molecule, MD simulations offer a dynamic view of how the molecule behaves in a particular environment, such as in a solvent or interacting with a biological target.

For 2-nitro-1-vinyl-1H-imidazole, MD simulations could be used to:

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules, such as water, which is crucial for understanding its behavior in biological systems.

Analyze Conformational Dynamics: Explore the different shapes (conformations) the molecule can adopt and the transitions between them. The flexibility of the vinyl group would be of particular interest.

Simulate Interactions with Biomolecules: Model how 2-nitro-1-vinyl-1H-imidazole binds to a protein or DNA target. This is particularly relevant given its potential as an antiparasitic agent researchgate.netmdpi.com. These simulations can provide insights into the binding affinity and the specific interactions that stabilize the complex.

MD simulations have been used to study the dynamics of similar molecules like imidazole and 1-methylimidazole in the liquid phase and to understand transport properties through nanopores nih.govnih.gov.

Simulation of Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. Computational models are essential for understanding these effects at a molecular level. A common approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this framework, the reacting molecules (solute) are treated with a high-level quantum mechanical method, while the surrounding solvent molecules are described using less computationally expensive molecular mechanics force fields.

This QM/MM approach allows for the explicit simulation of solute-solvent interactions, such as hydrogen bonding and electrostatic interactions, and their dynamic changes along a reaction coordinate. By running simulations, chemists can compute free energy profiles for reaction pathways in different solvents, revealing how the solvent stabilizes or destabilizes reactants, transition states, and products. While specific QM/MM simulation data for the reaction pathways of 2-nitro-1-vinyl-1H-imidazole are not extensively detailed in the literature, this methodology is a standard and powerful tool for such investigations in organic chemistry.

Quantum Chemical Studies on Nitroheterocycles

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and properties of nitroheterocycles. For molecules related to 2-nitro-1-vinyl-1H-imidazole, these calculations provide insights into molecular stability, reactivity, and other key chemical characteristics. semanticscholar.org

The presence of the electron-withdrawing nitro (-NO₂) group significantly influences the electronic properties of the imidazole ring. frontiersin.org DFT calculations can quantify this effect by computing various molecular descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Other calculated properties include the bond dissociation energy (BDE), which can predict the weakest bond in the molecule and offer insights into its decomposition pathways. researchgate.net Studies on various nitroimidazoles have shown that C-nitro substituted imidazoles are generally more stable than their N-nitro counterparts. researchgate.net These computational methods allow for a systematic investigation of how substitutions, such as the vinyl group at the N1 position, modulate the properties of the core nitroimidazole scaffold.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: These are representative values for related heterocyclic compounds to illustrate the data typically generated in such studies.)

| Descriptor | Definition | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 4.75 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.0 to 5.0 Debye |

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, offering an alternative to traditional frontier molecular orbital (FMO) theory. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. This theory is particularly useful for analyzing pericyclic reactions, such as the [3+2] cycloaddition reactions that the vinyl group of 2-nitro-1-vinyl-1H-imidazole could undergo.

An MEDT study involves the topological analysis of the Electron Localization Function (ELF), which reveals the specific locations of covalent bonds and lone pairs of electrons. By analyzing the ELF along a reaction pathway, chemists can precisely determine when and how bonds are formed and broken. mdpi.com This detailed bonding evolution analysis provides a more nuanced understanding of the reaction mechanism, for example, by distinguishing between concerted (all bonds form at once) and non-concerted (bonds form sequentially) pathways. mdpi.com

For a molecule like 2-nitro-1-vinyl-1H-imidazole, MEDT could be applied to study its reactions with various dienophiles. The analysis would characterize the nucleophilic/electrophilic nature of the vinyl moiety and predict its reactivity and regioselectivity in cycloaddition reactions, providing deep mechanistic insights that are not accessible through simpler models. mdpi.com

Time-Dependent Density Functional Theory (TDDFT) for Optoelectronic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules. nih.gov It is the go-to tool for predicting and interpreting UV-visible absorption spectra, which is fundamental to understanding a molecule's optoelectronic properties. nih.gov

By applying TDDFT, researchers can calculate the vertical excitation energies from the ground state to various excited states, the corresponding oscillator strengths (which determine the intensity of an absorption peak), and the wavelength of maximum absorption (λmax). nih.gov These calculations help to understand how the molecular structure, including the imidazole ring, the nitro group, and the vinyl substituent, contributes to the molecule's interaction with light.

Studies on related vinyl-fused and imidazole-based systems demonstrate that TDDFT can accurately predict their optoelectronic behavior. nih.gov The results can guide the design of new materials for applications in devices like solar cells or other optoelectronic technologies. For 2-nitro-1-vinyl-1H-imidazole, TDDFT calculations would reveal its electronic transition characteristics and help assess its potential for such applications.

Table 2: Representative Optoelectronic Properties Calculated via TDDFT (Note: These values are illustrative for vinyl-heterocyclic systems to show typical data obtained from TDDFT calculations.)

| Parameter | Description | Illustrative Calculated Value |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy state. | 3.5 - 4.5 eV |

| Wavelength (λmax) | The wavelength at which the molecule shows maximum light absorption. | 275 - 350 nm |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | 0.1 - 0.8 |

| Major Contribution | The primary orbitals involved in the electronic transition (e.g., HOMO -> LUMO). | HOMO → LUMO |

Synthetic Applications and Derivatization Strategies of 2 Nitro 1 Vinyl 1h Imidazole As a Precursor

Role in Molecular Hybridization Strategies

Molecular hybridization is a widely used technique in medicinal chemistry that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. mdpi.com This approach can lead to compounds with improved activity, modified selectivity, and better pharmacokinetic properties. mdpi.com 2-Nitro-1-vinyl-1H-imidazole is a valuable precursor in this strategy due to its intrinsic biological activity and the synthetic versatility conferred by its vinyl moiety. mdpi.comresearchgate.net

Design of Novel Compounds through Molecular Hybridization

2-Nitro-1-vinyl-1H-imidazole serves as a key structural subunit for the design of new drugs, particularly against parasitic infections like Chagas disease. mdpi.comresearchgate.net The nitroimidazole portion of the molecule is a well-established pharmacophore found in drugs such as benznidazole, which is used to treat Chagas disease. mdpi.comresearchgate.net By using 2-nitro-1-vinyl-1H-imidazole as a starting point, researchers can create hybrid compounds that merge the potent 2-nitroimidazole (B3424786) core with other bioactive molecules. mdpi.comresearchgate.net This strategy aims to enhance the biological activity profile compared to the individual precursor molecules. mdpi.com The utility of this molecule is validated by its own biological activity; for instance, it has shown significant efficacy against amastigotes of Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comresearchgate.net

**Table 1: In Vitro Biological Activity Against *Trypanosoma cruzi***

| Compound | IC50 on amastigotes (µM) mdpi.comresearchgate.net | IC50 on LLC-MK2 cells (µM) mdpi.comresearchgate.net |

|---|---|---|

| 2-Nitro-1-vinyl-1H-imidazole | 4.76 - 4.8 | > 500 |

| Azomycin (precursor) | 5.74 | > 500 |

Homologation of the 2-Nitroimidazole Pharmacophore

The structure of 2-nitro-1-vinyl-1H-imidazole is particularly suited for the homologation of the 2-nitroimidazole pharmacophore. mdpi.com Homologation in this context refers to the process of extending or linking this critical pharmacophoric group to the structures of other molecules, such as natural products or known antiparasitic agents. mdpi.comresearchgate.net The vinyl group acts as a chemical handle, allowing for the strategic insertion of the nitroimidazole unit into larger, more complex molecular frameworks. mdpi.com This approach has the potential to generate new hybrid structures with significantly enhanced antiparasitic profiles when compared to their parent compounds. mdpi.comresearchgate.net

Precursor for Advanced Organic Transformations

Beyond its direct use in hybridization, 2-nitro-1-vinyl-1H-imidazole is a precursor for a range of advanced organic transformations. Its synthesis can be controlled to yield related derivatives, and its vinyl group is primed for use in complex synthetic sequences. mdpi.comresearchgate.net

Synthesis of Halogenated and Other Vinylic Derivatives

An efficient synthetic methodology allows for the selective preparation of either 2-nitro-1-vinyl-1H-imidazole or its halogenated precursors from the same starting materials. mdpi.comresearchgate.net The reaction of 2-nitroimidazole with 1,2-dibromoethane (B42909) can be manipulated by changing reaction conditions, such as temperature and stoichiometry. mdpi.comresearchgate.net Under certain conditions, the reaction yields the alkylating agent 1-(2-bromoethyl)-2-nitro-1H-imidazole. mdpi.com By optimizing the protocol, such as increasing the temperature, the reaction can be directed to favor the formation of the vinylic derivative, 2-nitro-1-vinyl-1H-imidazole. mdpi.comresearchgate.net This flexibility provides access to both halogenated and vinylic derivatives, expanding the range of possible subsequent reactions. mdpi.comresearchgate.net

Utilization in Coupling Reactions for Complex Molecule Synthesis

The presence of the vinyl group makes 2-nitro-1-vinyl-1H-imidazole a valuable substrate for various coupling reactions used in the synthesis of complex molecules. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon bonds and are generally compatible with functional groups like the nitro group. acs.org This allows for the strategic incorporation of the 2-nitro-1-vinyl-1H-imidazole unit into larger molecular targets. mdpi.comresearchgate.net This capability is central to its role as a building block in drug design, where it can be coupled with other complex fragments to construct novel hybrid compounds with potential therapeutic applications. mdpi.comresearchgate.net

Broad Derivatization of Substituted Imidazoles

The chemical reactivity of the vinyl group attached to the imidazole (B134444) ring allows for a wide array of derivatization strategies. These modifications can be used to modulate the molecule's physicochemical properties, biological activity, and potential for further conjugation. Research has explored functionalization of the vinyl chain and polymerization of the monomer to create diverse substituted imidazoles.

Early studies demonstrated the feasibility of modifying the vinyl chain to introduce various functional groups. For instance, 2-nitro-1H-imidazoles featuring a 5-vinyl chain have been derivatized to bear selected functionalities such as aldehydes (CHO), ketones (COCH3), and nitro groups (NO2). nih.govacs.org These transformations provide a basis for creating a library of compounds with potentially varied biological activities.

Another significant derivatization strategy is polymerization. The vinyl group enables 2-nitro-1-vinyl-1H-imidazole to act as a monomer. Poly(1-vinyl imidazole)s are a class of polymers with growing interest for applications in catalysis, the formation of polymeric ionic liquids, and as membrane materials. rsc.org The polymerization can be achieved through free-radical mechanisms, and controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) have been successfully applied to synthesize well-defined poly(1-vinyl imidazole) homopolymers and block copolymers. rsc.orgwikipedia.org This approach allows for the creation of macromolecules where the properties of the nitroimidazole unit are incorporated into a larger polymeric structure.

Table 1: Examples of Derivatization Strategies for Vinyl-Substituted Imidazoles

| Strategy | Description | Potential Functional Groups/Products | Reference |

|---|---|---|---|

| Functionalization of the Vinyl Chain | Direct chemical modification of the C=C double bond or adjacent positions. | Aldehyde (-CHO), Ketone (-COCH3), Nitro (-NO2) | nih.govacs.org |

| Polymerization | Use of the vinyl imidazole as a monomer to form polymers. | Homopolymers (Poly(1-vinyl imidazole)), Block Copolymers | rsc.orgwikipedia.org |

| Coupling Reactions | Using the alkene moiety for carbon-carbon bond formation to attach other molecular fragments. | Hybrid molecules with other pharmacophores | mdpi.comresearchgate.net |

Development of New Hybrid Chemical Structures

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.com This approach aims to develop multifunctional drugs that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, or an improved safety profile. mdpi.com

2-Nitro-1-vinyl-1H-imidazole is recognized as a particularly useful building block for this purpose. mdpi.comresearchgate.net The 2-nitroimidazole core acts as a potent pharmacophore, notably against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comresearchgate.net The vinyl group serves as a reactive linker, enabling the conjugation of this core to other bioactive molecules through established coupling reactions. mdpi.comresearchgate.net

This strategy allows for the "anchoring" of the 2-nitroimidazole pharmacophore to the structure of different natural products or other known antiparasitic agents. mdpi.com The goal is to generate novel hybrid structures that combine the therapeutic advantages of both parent molecules. Research has validated 2-nitro-1-vinyl-1H-imidazole as a biologically active structural subunit for developing new drugs against T. cruzi. mdpi.comresearchgate.net Its activity has been shown to be comparable to the reference drug, benznidazole. mdpi.com By using this precursor in molecular hybridization, researchers aim to improve the biological activity profile of a series of molecules. mdpi.comresearchgate.net

**Table 2: In Vitro Activity Data against *Trypanosoma cruzi***

| Compound | Activity against Amastigotes of T. cruzi (IC50 in µM) | Cytotoxicity in LLC-MK2 cells (IC50 in µM) | Reference |

|---|---|---|---|

| Azomycin (2-Nitroimidazole) | 15.74 ± 1.89 | >500 | researchgate.net |

| 2-Nitro-1-vinyl-1H-imidazole | 4.76 ± 0.05 | >500 | mdpi.comresearchgate.net |

| Benznidazole (Reference Drug) | 1.49 ± 0.75 | >500 | researchgate.net |

Q & A

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes with known nitroimidazole interactions (e.g., bacterial nitroreductases or EGFR kinases) .

- Protocol : Use AutoDock Vina to dock derivatives into active sites, scoring binding affinities (∆G values). Validate with MD simulations to assess stability .

- Case Study : Derivatives with para-substituted phenyl groups showed higher affinity for EGFR’s ATP-binding pocket due to hydrophobic interactions .

Validation : Correlate docking scores with in vitro kinase inhibition assays (IC) to refine computational models .

What strategies resolve contradictions in biological activity data among structurally similar 2-nitroimidazole derivatives?

Q. Advanced Research Focus

- Step 1 : Re-evaluate synthetic routes to confirm purity via HPLC and elemental analysis. Impurities >2% can skew bioactivity results .

- Step 2 : Standardize assay conditions (e.g., pH, oxygen levels) to account for nitroimidazole redox sensitivity .

- Step 3 : Perform structure-activity relationship (SAR) studies. For example, replacing vinyl groups with phenoxyethyl chains (e.g., 1-(2-phenoxyethyl)-2-nitroimidazole) enhanced antibacterial potency in low-oxygen environments .

What safety protocols are critical when handling nitroimidazole derivatives in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., sodium dithionite) before disposal .

- Emergency Measures : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.